molecular formula C5H6N2O B1363970 2-Methyl-1H-imidazole-4-carbaldehyde CAS No. 35034-22-1

2-Methyl-1H-imidazole-4-carbaldehyde

Cat. No. B1363970
CAS RN: 35034-22-1
M. Wt: 110.11 g/mol
InChI Key: ZWULFIBGPXWGFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The molecular formula of this compound is C5H6N2O . The InChI code is 1S/C5H6N2O/c1-4-6-2-5(3-8)7-4/h2-3H,1H3,(H,6,7) .


Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its melting point is 165 °C . The density is predicted to be 1.238±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

2-Methyl-1H-imidazole-4-carbaldehyde and its derivatives have been extensively studied in the context of synthesis and chemical properties. For instance, Orhan et al. (2019) discussed the synthesis and characterization of new derivatives starting from 4-methyl-1H-imidazole-5-carbaldehyde, emphasizing the compound's utility as a building block in medicinal chemistry. These derivatives show potential for biological activities due to their reactive carbaldehyde group (Orhan, Kose, Alkan, & Öztürk, 2019). Similarly, Li et al. (2015) developed a practical synthesis of 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes, highlighting the compound's versatility in chemical reactions (Li, Fu, Ren, Tang, Wu, Meng, & Chen, 2015).

Pharmaceutical and Medicinal Applications

In pharmaceutical research, this compound derivatives are explored for potential medicinal applications. Ando & Terashima (2010) demonstrated a novel synthesis of its derivatives for efficient synthesis of 2-aminoimidazole alkaloids, which are significant in medicinal chemistry (Ando & Terashima, 2010).

Structural and Computational Analysis

The compound's derivatives are also used in structural and computational studies. Ofori et al. (2016) explored the structural and computational analysis of silver imidazolecarbaldehyde oxime complexes, including derivatives of this compound. This study provided insights into the nature of intra- and intermolecular interactions (Ofori, Suvanto, Jääskeläinen, Koskinen, Koshevoy, & Hirva, 2016).

Material Science Applications

In the field of material science, derivatives of this compound have been used to study photoluminescence properties. Li et al. (2019) investigated zinc(II) mononuclear complexes with these derivatives, revealing their influence on photoluminescence and solution behavior (Li, Liu, Deng, Huang, Chen, & Liao, 2019).

Safety and Hazards

This compound is classified as dangerous. It can cause skin irritation and may be harmful if absorbed through the skin. Ingestion may cause irritation of the digestive tract and may be harmful if swallowed. Inhalation can cause respiratory tract irritation and may be harmful if inhaled .

properties

IUPAC Name

2-methyl-1H-imidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4-6-2-5(3-8)7-4/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWULFIBGPXWGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383812
Record name 2-Methyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35034-22-1
Record name 2-Methyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1H-imidazole-4-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1H-imidazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Methyl-1H-imidazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-Methyl-1H-imidazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-Methyl-1H-imidazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Methyl-1H-imidazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Methyl-1H-imidazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.